molecular formula C25H29N3O5S B2794079 7-{[4-(2-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one CAS No. 946238-25-1

7-{[4-(2-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one

Cat. No.: B2794079
CAS No.: 946238-25-1
M. Wt: 483.58
InChI Key: VDJRGVRQBGSQBB-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a tricyclic core fused with a piperazine sulfonyl moiety and a 2-ethoxybenzoyl substituent. Its synthesis involves multi-step organic reactions, including the coupling of a substituted piperazine derivative with a tricyclic scaffold.

Properties

IUPAC Name

7-[4-(2-ethoxybenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O5S/c1-2-33-22-8-4-3-7-21(22)25(30)26-12-14-27(15-13-26)34(31,32)20-16-18-6-5-11-28-23(29)10-9-19(17-20)24(18)28/h3-4,7-8,16-17H,2,5-6,9-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJRGVRQBGSQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCC(=O)N5CCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[4-(2-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 2-ethoxybenzoyl chloride and piperazine derivatives. These intermediates are then subjected to sulfonylation and cyclization reactions under controlled conditions to form the final product. Common reagents used in these reactions include sulfonyl chlorides, bases like triethylamine, and solvents such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

7-{[4-(2-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Research indicates that compounds with similar structures often exhibit significant biological activities:

  • Anticancer Properties : Various studies have demonstrated that piperazine derivatives can inhibit cancer cell proliferation. For instance, compounds structurally related to this compound have shown cytotoxic effects against multiple cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
  • Antimicrobial Activity : Sulfonamide compounds are known for their antibacterial properties. The presence of the sulfonyl group in this compound suggests potential effectiveness against bacterial strains, similar to other sulfonamide derivatives which have shown moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis .

Synthesis Methodologies

The synthesis of this compound can be approached through various organic chemistry techniques:

  • Multi-Step Synthesis : The compound can be synthesized through a multi-step reaction involving the formation of the piperazine ring followed by sulfonylation and subsequent attachment of the azatricyclo framework.
  • Reagents and Conditions : Typical reagents might include sulfonyl chlorides for the sulfonylation step and appropriate catalysts to facilitate cyclization reactions.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of structurally similar piperazine derivatives found that certain modifications led to enhanced apoptosis in cancer cells. The study utilized assays such as MTT for cytotoxicity evaluation and flow cytometry for apoptosis analysis . The findings suggest that the introduction of specific substituents can significantly influence the biological activity.

Case Study 2: Antimicrobial Screening

Another research focused on sulfonamide derivatives demonstrated their effectiveness against various bacterial strains. The study employed both in vitro and in vivo models to assess the antibacterial efficacy, revealing that modifications in the chemical structure can lead to improved antimicrobial properties .

Data Table: Comparison of Biological Activities

Compound NameStructure FeaturesAnticancer ActivityAntimicrobial Activity
Compound APiperazine + SulfonamideIC50 = 0.99 μM (BT-474)Moderate against S. typhi
Compound BSimilar to target compoundInduces apoptosisStrong against B. subtilis
Target Compound7-{[4-(2-ethoxybenzoyl)piperazin-1-yl]sulfonyl}TBDTBD

Mechanism of Action

The mechanism of action of 7-{[4-(2-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one involves its interaction with molecular targets such as histamine receptors. The compound binds to these receptors, inhibiting their activity and modulating the associated signaling pathways. This can lead to various physiological effects, including reduced inflammation and altered neurotransmitter release .

Biological Activity

The compound 7-{[4-(2-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one , often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H27N3O5SC_{24}H_{27}N_{3}O_{5}S with a molecular weight of approximately 469.6 g/mol. The compound features a complex structure that includes a piperazine ring and various functional groups that contribute to its biological activity.

The biological activity of this compound can be attributed to its interaction with various receptors and enzymes within the body:

  • Receptor Modulation : Similar compounds have been shown to act as antagonists or partial agonists at adrenergic and serotonin receptors. For instance, piperazine derivatives often exhibit affinity for the α_2-adrenergic receptor and can influence neurotransmitter release, thereby affecting mood and anxiety levels .
  • Enzyme Inhibition : The sulfonyl group in the structure may play a role in inhibiting specific enzymes involved in metabolic pathways, which can lead to altered pharmacokinetics of co-administered drugs.

Biological Activity Overview

The biological activities of 7-{[4-(2-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one have been explored through various studies:

Antitumor Activity

Recent studies have indicated that similar piperazine derivatives exhibit significant antitumor properties by inducing apoptosis in cancer cell lines. The mechanism often involves modulation of signaling pathways related to cell survival and proliferation.

Neuropharmacological Effects

Research has demonstrated that compounds with similar structures can exhibit anxiolytic and antidepressant effects through their action on serotonin receptors. The modulation of these receptors is crucial for developing treatments for mood disorders.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInduction of apoptosis in cancer cells
AnxiolyticReduction in anxiety-like behavior in models
NeuroprotectiveProtection against neurodegeneration

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Study on Antitumor Effects : A study published in the Indian Journal of Chemistry demonstrated that piperazine derivatives could inhibit tumor growth in xenograft models . The study noted a significant reduction in tumor size compared to controls.
  • Anxiolytic Properties : In a clinical trial assessing the effects of piperazine derivatives on anxiety disorders, patients reported significant improvements in anxiety scores after treatment with related compounds .
  • Neuroprotective Mechanisms : Research indicated that certain piperazine derivatives could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents Structural Features Biological Activity Structural Confirmation
7-{[4-(2-Ethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one (Target) 2-Ethoxybenzoyl Tricyclic core with ethoxybenzoyl-piperazine sulfonyl Not reported in evidence Likely uncharacterized by X-ray
3-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2,4-dione (Compound 20) 2-Methoxyphenyl Similar tricyclic core with methoxy-piperazine butyl 5-HTR affinity studied; exact data unspecified X-ray analysis not published
7-{[4-(3-Fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one 3-Fluorobenzoyl Fluorobenzoyl substituent on piperazine No activity reported in evidence PubChem entry (structural data unclear)
2H-1-Aza-2-oxa-7-chloro-3-(1-phenethylpiperidin-4-yl)-4,5-dihydronaphtho[1,2-c]isoxazole (8b) Chloro, phenethylpiperidinyl Isoxazole fused with dihydronaphtho ring Not reported in evidence Synthesized but uncharacterized

Key Observations:

The 3-fluorobenzoyl analog () introduces electronegativity, which could alter electronic interactions with biological targets compared to the ethoxy derivative .

Biological Activity :

  • Compound 20 demonstrated 5-HTR affinity, suggesting that the piperazine-tricyclic framework is critical for interacting with serotonin receptors. The ethoxy substituent in the target compound may modulate selectivity or potency, though empirical data are lacking .

Structural Characterization: None of the analogs in the evidence have published X-ray crystallographic data, indicating a gap in understanding their precise conformational preferences.

Q & A

Q. What synthetic routes are recommended for this compound, and how can reaction yields be optimized?

A multi-step synthesis involving sulfonylation of the piperazine derivative followed by cyclization is typical. Key steps include:

  • Sulfonylation : React 4-(2-ethoxybenzoyl)piperazine with sulfonyl chlorides under inert conditions (e.g., nitrogen atmosphere) at 0–5°C to avoid side reactions.
  • Cyclization : Use reflux conditions (e.g., toluene, 110°C) with catalytic acid for tricyclic core formation.
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity (>95%) .
  • Yield Optimization : Adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and monitor reaction progress via TLC or HPLC.

Q. How should researchers confirm the molecular structure after synthesis?

Combine spectroscopic and analytical methods:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to verify piperazine sulfonamide connectivity and tricyclic backbone .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : Validate purity (>98%) by matching calculated and observed C/H/N/O percentages .

Q. What initial biological screening approaches are suitable for this compound?

  • Receptor Binding Assays : Screen against serotonin receptors (e.g., 5-HT1A_{1A}, 5-HT2A_{2A}) using radioligand displacement assays (IC50_{50} determination) .
  • Enzyme Inhibition : Test kinase or protease inhibition via fluorometric/colorimetric assays (e.g., ATPase activity with malachite green phosphate detection) .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation challenges posed by the tricyclic core?

  • Crystallization : Use vapor diffusion (e.g., dichloromethane/pentane) to grow single crystals. The compound’s rigidity may require seeding or slow evaporation.
  • Data Collection : Synchrotron radiation (λ = 0.8–1.0 Å) enhances resolution for bulky tricyclic systems.
  • Challenges : Disorder in the ethoxybenzoyl group may necessitate constrained refinement or twinning analysis .

Q. What computational strategies address discrepancies between predicted and experimental binding affinities?

  • Force Field Selection : Use OPLS3 or CHARMM36 for better piperazine-sulfonamide torsional parameterization compared to older force fields (e.g., OPLS_2005) .
  • Docking Validation : Cross-validate AutoDock Vina or Glide results with MD simulations (100 ns, explicit solvent) to assess binding pose stability.
  • Free Energy Calculations : Apply MM/GBSA or FEP+ to reconcile ΔG predictions with experimental IC50_{50} values .

Q. How can researchers resolve contradictions in biological activity data across assays?

  • Assay Replication : Standardize buffer conditions (e.g., 10 mM PBS, pH 7.4) and validate cell line receptor expression levels via qPCR .
  • Meta-Analysis : Use hierarchical clustering or PCA to identify outliers in dose-response datasets.
  • Theoretical Frameworks : Link results to receptor allostery or off-target effects via cheminformatics tools (e.g., SEA, SwissTargetPrediction) .

Q. What methods optimize heterogeneous reaction conditions during sulfonylation?

  • Solvent Selection : Use DCM or THF with molecular sieves to scavenge HCl byproducts.
  • Catalysis : Add DMAP (5 mol%) to accelerate sulfonamide formation.
  • Workup : Quench with ice-cold NaHCO3_3 and extract with ethyl acetate to minimize hydrolysis .

Q. How can spectroscopic techniques elucidate conformational dynamics in solution?

  • VT-NMR : Conduct variable-temperature 1H^1H NMR (25–80°C) to probe piperazine ring flipping or sulfonamide rotamerism.
  • NOESY : Identify through-space correlations between the ethoxybenzoyl group and tricyclic core to map 3D structure .

Methodological Notes

  • Data Reproducibility : Adhere to CRDC guidelines for chemical engineering design (RDF2050103) and process control (RDF2050108) to standardize synthetic protocols .
  • Training : Incorporate advanced techniques (e.g., crystallography, MD simulations) via courses like CHEM 4206 or CLP electives .

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